molecular formula C9H18Cl2N4O B1529056 {3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride CAS No. 1803593-96-5

{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride

Cat. No. B1529056
CAS RN: 1803593-96-5
M. Wt: 269.17 g/mol
InChI Key: QXCCTFOCQPEARO-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . It’s an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . 1,2,4-Oxadiazole is another heterocyclic compound often found in various pharmaceuticals .


Synthesis Analysis

Piperidine derivatives are synthesized in various ways and are utilized in different therapeutic applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of 1,2,4-oxadiazole consists of a five-membered ring with two carbon atoms, one nitrogen atom, and two oxygen atoms .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Neuropharmacological Effects

Research into compounds structurally related to "{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride" often focuses on their neuropharmacological potential. For instance, compounds featuring the piperidine and 1,2,4-oxadiazole groups have been studied for their interactions with serotonin and dopamine receptors, which are crucial targets for various neurological and psychiatric conditions. Specifically, antagonists targeting 5-HT1B/1D receptors can modulate serotonin levels in the brain, suggesting potential applications in treating mood disorders, such as depression, and contributing to the understanding of serotonergic signaling pathways (Roberts et al., 1998).

Antimicrobial Activity

Compounds bearing the 1,2,4-oxadiazole moiety, particularly those further substituted with piperidine or pyrrolidine rings, have displayed notable antimicrobial activity. This suggests their potential utility in developing new antimicrobial agents capable of addressing the growing challenge of antibiotic resistance. A structure-activity relationship study highlighted the importance of these structural features in enhancing antimicrobial efficacy, pointing to a promising area of research for novel therapeutic agents (Krolenko et al., 2016).

Synthetic Methodology

The development of efficient synthetic methods for compounds incorporating piperidine and 1,2,4-oxadiazole structures is of significant interest in medicinal chemistry. These methods enable the exploration of pharmacological properties and the potential therapeutic applications of such compounds. A study presenting a novel synthesis approach for related diamines underscores the importance of advancing synthetic techniques to facilitate research into biologically active compounds (Smaliy et al., 2011).

Future Directions

Piperidine and its derivatives continue to be a focus of research due to their wide range of therapeutic applications . Future research will likely continue to explore new synthesis methods and potential applications for these compounds .

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c10-6-9-11-8(12-14-9)7-13-4-2-1-3-5-13;;/h1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCCTFOCQPEARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NOC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803593-96-5
Record name [3-(piperidin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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